Methyl 3-oxo-6-octenoate
Overview
Description
Methyl 3-oxo-6-octenoate is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a methyl ester derivative of 3-oxo-6-octenoic acid and is predominantly found in its trans configuration . This compound is characterized by its unique structure, which includes a conjugated double bond and a keto group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-6-octenoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-oxo-6-octenoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-6-octenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-oxo-6-octenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-oxo-6-octenoate depends on the specific reactions it undergoesThese functional groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-6-octanoate: Similar structure but lacks the conjugated double bond.
Methyl 3-oxo-6-hexenoate: Shorter carbon chain, affecting its reactivity and applications.
Methyl 3-oxo-6-decanoate: Longer carbon chain, which may influence its physical properties and uses.
Uniqueness
Methyl 3-oxo-6-octenoate is unique due to its conjugated double bond and keto group, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 3-oxo-6-octenoate (C9H14O3) is an organic compound characterized by its unique structure, which includes a carbonyl group and an octenoate moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is classified as a methyl ester of a keto acid. Its molecular structure can be represented as follows:
- Molecular Formula: C9H14O3
- Molecular Weight: 170.21 g/mol
- CAS Number: 110874-83-4
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In a study focusing on its efficacy against bacterial strains, the compound demonstrated significant inhibition zones in agar diffusion tests.
Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 50 |
Pseudomonas aeruginosa | 10 | 50 |
These results indicate that this compound could serve as a potential antimicrobial agent, particularly in the treatment of infections caused by resistant strains.
Anticancer Activity
Recent research has explored the anticancer potential of this compound. A study conducted on human cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of intrinsic pathways.
Case Study: Apoptotic Effects on Cancer Cell Lines
In vitro studies were performed on various cancer cell lines, including breast (MCF-7) and colorectal (HT-29) cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of caspase-dependent apoptosis |
HT-29 | 30 | Activation of mitochondrial pathways |
The IC50 values indicate that this compound exhibits potent anticancer activity, suggesting its potential role in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with cellular targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
- Modulation of Gene Expression: this compound may influence the expression of genes related to apoptosis and cell cycle regulation.
Properties
IUPAC Name |
methyl (E)-3-oxooct-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-4H,5-7H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFBZRDCTCSBIN-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.